IC-87201
Übersicht
Beschreibung
IC87201 ist eine Verbindung, die für ihre Rolle als Inhibitor der Interaktion zwischen dem postsynaptischen Dichteprotein 95 (PSD-95) und der neuronalen Stickstoffoxidsynthase (nNOS) bekannt ist. Diese Interaktion ist entscheidend im intrazellulären Signalweg von N-Methyl-D-Aspartat (NMDA)-Rezeptoren, die an verschiedenen neurologischen Prozessen beteiligt sind. IC87201 hat sich in Tiermodellen als vielversprechend erwiesen, um Hirnverletzungen nach Schlaganfall zu reduzieren und die Verhaltensleistung zu verbessern .
Wissenschaftliche Forschungsanwendungen
IC87201 has several scientific research applications, particularly in the fields of neurology and cardiology:
Wirkmechanismus
Target of Action
IC87201, also known as 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol, is a potent inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95) . These proteins play a crucial role in neuronal synapses, where nNOS is a nitric oxide (NO)-producing enzyme that interacts with the scaffolding protein PSD-95 .
Mode of Action
IC87201 acts by binding to the β-finger of nNOS-PDZ and allosterically inhibiting the nNOS-PDZ/PSD-95-PDZ interactions . This interaction is crucial for the formation of the ternary nNOS/PSD-95/NMDA receptor complex, which ensures efficient and localized NO production as a result of glutamate-mediated Ca2+ influx via the NMDA receptor .
Biochemical Pathways
The primary biochemical pathway affected by IC87201 involves the nNOS/PSD-95/NMDA receptor complex . By inhibiting the interaction between nNOS and PSD-95, IC87201 disrupts this complex, thereby reducing the harmful production of NO that occurs in disease states involving glutamate-mediated excitotoxicity, such as ischemic stroke, neuropathic pain, and neurodegenerative diseases .
Result of Action
IC87201 has shown promise in cellular experiments and animal models of ischemic stroke and pain . It has been found to significantly attenuate post-ischemia damages, improve hippocampal histological injury following brain ischemia, and improve memory impairment resulting from brain ischemia . It also ameliorates heart rate variability in the rat model of middle cerebral artery occlusion .
Action Environment
The action of IC87201 is influenced by the environment within the neuronal synapses where the nNOS/PSD-95/NMDA receptor complex is located . The efficacy of IC87201 is likely to be influenced by factors such as the level of glutamate-mediated excitotoxicity and the presence of ischemic conditions . .
Biochemische Analyse
Biochemical Properties
IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. This compound inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, this compound affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, this compound reduces the harmful effects of excessive NO production without affecting NMDA receptor function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that this compound can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for this compound .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . This compound’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .
Subcellular Localization
This compound’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .
Analyse Chemischer Reaktionen
IC87201 unterliegt in erster Linie Reaktionen, die seine Interaktion mit Proteinen betreffen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es hemmt die Bindung von PSD-95 an nNOS, wodurch die Produktion von Stickstoffmonoxid reduziert wird, das ein Schlüsselfaktor für Exzitotoxizität und neuronale Schäden ist . Die Wirksamkeit der Verbindung wird durch biochemische und biophysikalische Methoden wie Fluoreszenzpolarisation und isotherme Titrationskalorimetrie bewertet .
Wissenschaftliche Forschungsanwendungen
IC87201 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Neurologie und Kardiologie:
Schmerzlinderung: Die Verbindung zeigt analgetische Eigenschaften in Tiermodellen für Schmerzen, was sie zu einem Kandidaten für weitere Forschung in der Schmerztherapie macht.
Wirkmechanismus
IC87201 entfaltet seine Wirkung, indem es die Protein-Protein-Interaktion zwischen PSD-95 und nNOS hemmt. Diese Hemmung blockiert die NMDA-induzierte Produktion von zyklischem Guanosinmonophosphat (cGMP) in Hippocampus-Kulturen, wodurch Exzitotoxizität und neuronale Schäden reduziert werden . Die Verbindung zielt speziell auf die PDZ-Domänen von PSD-95 ab und verhindert so die Interaktion mit nNOS, ohne andere wichtige Interaktionen von PSD-95 zu beeinträchtigen .
Vergleich Mit ähnlichen Verbindungen
IC87201 wird oft mit ZL006 verglichen, einem weiteren Inhibitor der nNOS/PSD-95-Interaktion. Beide Verbindungen haben sich in Tiermodellen als vielversprechend erwiesen, um ischämische Hirnschäden und Schmerzen zu reduzieren . IC87201 hat sich in bestimmten Studien als effektiver erwiesen, insbesondere bei der Reduzierung von kardialen Nebenwirkungen nach Ischämie . Weitere ähnliche Verbindungen sind Dextromethorphan-Hydrobromid-Monohydrat, das als NMDA-Rezeptorantagonist wirkt, jedoch mit unterschiedlichen Mechanismen und Wirksamkeit .
Vorbereitungsmethoden
Die Synthese von IC87201 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Während detaillierte Syntheserouten und industrielle Produktionsverfahren in der Öffentlichkeit nicht leicht zugänglich sind, ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die richtige Strukturkonfiguration gewährleisten, die für ihre biologische Aktivität erforderlich ist .
Eigenschaften
IUPAC Name |
2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHVTUCLCBXQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IC87201 interact with its target and what are the downstream effects?
A: IC87201 disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, IC87201 reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.
Q2: What are the documented effects of IC87201 in animal models of stroke?
A: In a rat model of middle cerebral artery occlusion (MCAO), IC87201 administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that IC87201 administration attenuates post-stroke injuries [].
Q3: How does IC87201 impact opioid reward and relapse-like behavior?
A: Research indicates that IC87201 can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, IC87201 attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while IC87201 didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].
Q4: Are there any known structural analogs of IC87201 with similar biological activity?
A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like IC87201, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.
Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?
A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, IC87201 and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.